![molecular formula C8H4ClNO3 B2466615 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid CAS No. 2091718-76-0](/img/structure/B2466615.png)

5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

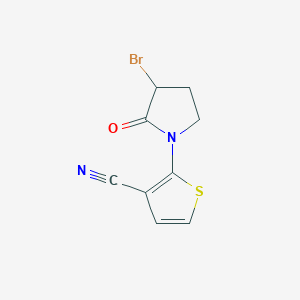

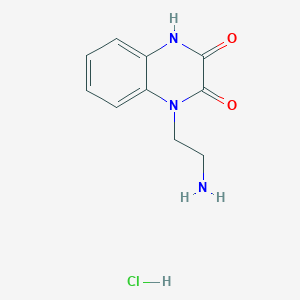

5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2091718-76-0 . It has a molecular weight of 197.58 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid is1S/C8H4ClNO3/c9-7-2-1-5-4 (10-7)3-6 (13-5)8 (11)12/h1-3H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid were not found in the search results, it’s important to note that similar compounds can undergo a variety of reactions. For example, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .Physical And Chemical Properties Analysis

5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 197.58 .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid has been explored as a catalyst in organic reactions. Researchers have found it effective in promoting specific transformations due to its unique structure. For instance, it can facilitate the synthesis of complex molecules by participating in key bond-forming reactions .

Microwave-Assisted Reactions

The compound has shown promise in microwave-assisted reactions. When compared to conventional methods, microwave irradiation using this acid as a catalyst leads to rapid and efficient product formation. This application is particularly relevant for green chemistry and process intensification .

Antibacterial Properties

Studies have investigated the antibacterial activity of 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid. Its structural features contribute to its ability to inhibit bacterial growth. Researchers are exploring its potential as an antimicrobial agent in pharmaceutical formulations .

Photophysical Properties

The compound exhibits interesting photophysical properties, including fluorescence. Researchers have studied its behavior in different solvents and under varying conditions. Understanding these properties can aid in designing fluorescent probes and sensors for biological applications .

Material Science and Nanotechnology

Due to its unique heterocyclic structure, 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid has been investigated for its potential in material science. Researchers explore its use in designing functional materials, such as conducting polymers, liquid crystals, and nanocomposites .

Medicinal Chemistry and Drug Discovery

The compound’s structural motifs make it an interesting target for medicinal chemistry. Researchers are exploring derivatives of this acid as potential drug candidates. By modifying its substituents, they aim to enhance its pharmacological properties and selectivity .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the MSDS for complete safety information .

Orientations Futures

While specific future directions for 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid were not found in the search results, it’s worth noting that similar compounds are being explored for their potential in various applications. For example, pyridine-2-carboxylic acid has been used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting potential for further exploration in green chemistry applications.

Mécanisme D'action

Mode of Action

Carboxylic acid compounds often interact with their targets through hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Pyridine carboxylic acids, a related class of compounds, have been reported to possess a wide range of effects, including neuroprotective, immunological, and anti-proliferative effects .

Pharmacokinetics

Carboxylic acid compounds are generally well-absorbed and can distribute throughout the body due to their polar nature .

Result of Action

Related compounds have been shown to have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-chlorofuro[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADQDNHPHVIZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466536.png)

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)

![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)

![methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2466542.png)

![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)

![N'-cyclopropyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2466547.png)